N-(3-chloro-2-methylphenyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
N-(3-chloro-2-methylphenyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is a pyrrolo[3,2-d]pyrimidine derivative featuring a thioacetamide linker and a 3-chloro-2-methylphenyl substituent. Its core structure includes a bicyclic heteroaromatic system with a sulfur atom at position 2 and a cyclopropyl group at position 2. The acetamide moiety is functionalized with a chloro-methyl-substituted aryl group, which may enhance hydrophobic interactions in biological systems. The compound’s synthesis likely involves alkylation of a pyrrolo-pyrimidine thiol intermediate with a chloroacetamide derivative, as seen in analogous syntheses .
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[(3-cyclopropyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN4O2S/c1-14-18(25)8-5-9-19(14)27-20(30)13-32-24-28-21-17(15-6-3-2-4-7-15)12-26-22(21)23(31)29(24)16-10-11-16/h2-9,12,16,26H,10-11,13H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWXNUJDRLGQKNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CSC2=NC3=C(C(=O)N2C4CC4)NC=C3C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-2-methylphenyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical and Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C24H21ClN4O2 |
| Molecular Weight | 432.9 g/mol |
| IUPAC Name | N-(3-chloro-2-methylphenyl)-2-(3-cyclopropyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl)acetamide |
| InChI Key | FAAQCKSAUXGUDJ-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It is believed to modulate the activity of enzymes and receptors involved in critical signaling pathways. The compound's unique structural features allow it to bind effectively to these targets, leading to various biological effects such as:
- Inhibition of Cell Proliferation : Preliminary studies indicate that the compound exhibits anti-proliferative properties in certain cancer cell lines, potentially through the inhibition of key kinases involved in cell cycle regulation.
- Modulation of Enzyme Activity : It may interact with enzymes such as heat shock proteins (HSPs), which are crucial for protein folding and stress responses in cells.
Anticancer Activity
Research has shown that derivatives of pyrrolo[3,2-d]pyrimidine compounds exhibit significant anticancer properties. For instance, compounds with similar structures have been evaluated for their effectiveness against various cancers, including solid tumors and lymphomas. The specific compound has demonstrated:
- Selective Cytotoxicity : It shows a higher degree of toxicity towards cancer cells compared to normal cells, suggesting a favorable therapeutic index.
- Mechanistic Insights : Studies indicate that the compound may inhibit pathways associated with tumor growth and metastasis.
Case Studies
- Study on Cell Lines : A study evaluated the cytotoxic effects of N-(3-chloro-2-methylphenyl)-2-((3-cyclopropyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide on various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth with IC50 values in the low micromolar range, highlighting its potential as an anticancer agent .
- In Vivo Studies : In vivo experiments involving xenograft models have shown that treatment with this compound resulted in significant tumor regression compared to control groups. These findings suggest that it may be effective in clinical settings for treating specific types of cancer .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure Variations
The target compound’s pyrrolo[3,2-d]pyrimidine core distinguishes it from analogs with related heterocyclic systems:
- Thieno[2,3-d]pyrimidine (): The compound in replaces the pyrrolo ring with a thieno ring, introducing a sulfur atom in the fused aromatic system. This modification alters electronic properties and may reduce hydrogen-bonding capacity compared to the target compound’s nitrogen-rich core .
Substituent Analysis
Table 1: Key Substituents and Their Implications
Key Observations:
Hydrogen Bonding and Crystallinity
- The acetamide and carbonyl groups in the target compound facilitate hydrogen bonding, critical for crystal packing (as seen in ’s X-ray data) and solubility .
- The 3-chloro-2-methylphenyl group may engage in π-π stacking, enhancing crystalline stability compared to ’s phenylamino group, which introduces NH-based H-bonding .
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing N-(3-chloro-2-methylphenyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide, and how are they addressed methodologically?
- Synthesis Challenges : Multi-step reactions require precise control of temperature, pH, and solvent systems to avoid side reactions (e.g., premature cyclopropane ring opening or thioacetamide oxidation) .
- Methodological Solutions :
- Stepwise Optimization : Sequential substitution, reduction, and condensation steps (e.g., using iron powder for nitro-group reduction under acidic conditions) .
- Purification : Column chromatography with gradient elution (e.g., silica gel, ethyl acetate/hexane) to isolate intermediates .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound, and what data should researchers prioritize?
- Nuclear Magnetic Resonance (NMR) :
- 1H NMR : Peaks at δ 12.50 (NH-3), 10.10 (NHCO), and 7.82 (aromatic H) confirm substituent positions .
- 13C NMR : Carbonyl signals (δ ~170 ppm) validate the pyrrolopyrimidine core .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility and stability data for this compound across studies?
- Contradiction Analysis :
- Solubility Discrepancies : DMSO solubility reported as >10 mg/mL in some studies vs. "not available" in others .
- Validation Strategies :
- Standardized Protocols : Use USP buffers (pH 1.2–7.4) for solubility profiling under controlled temperature (25°C ± 1°C) .
- Stability Studies : Accelerated degradation tests (40°C/75% RH) with LC-MS monitoring to identify hydrolysis byproducts .
- Data Reconciliation : Cross-reference with thermogravimetric analysis (TGA) to correlate solubility with crystallinity .
Q. What experimental strategies optimize reaction conditions for introducing the cyclopropane moiety while minimizing ring-opening side reactions?
- Reaction Optimization :
- Temperature Control : Maintain ≤40°C during cyclopropane introduction to prevent retro-Diels-Alder reactions .
- Catalyst Screening : Pd(PPh₃)₄ for Suzuki coupling of cyclopropylboronic acid, achieving >80% regioselectivity .
- Byproduct Mitigation : Use scavengers like thiourea to quench residual palladium .
Q. How can researchers elucidate the mechanism of action (MoA) of this compound using biochemical and computational approaches?
- Methodological Framework :
- Biochemical Assays : Competitive binding studies (e.g., SPR or ITC) to quantify affinity for kinase targets (e.g., IC50 = 15 µM against MCF-7) .
- Molecular Docking : AutoDock Vina simulations to model interactions with ATP-binding pockets (e.g., ΔG = -9.2 kcal/mol for EGFR) .
- Pathway Analysis : RNA-seq profiling post-treatment to identify downregulated oncogenic pathways (e.g., MAPK/ERK) .
Methodological Recommendations
- Synthetic Reproducibility : Include inert atmosphere (N₂/Ar) during thioether bond formation to prevent oxidation .
- Data Validation : Triplicate runs for biological assays to address variability (e.g., ±5% SD in IC50 values) .
- Contradiction Mitigation : Use orthogonal techniques (e.g., NMR + X-ray crystallography) for ambiguous structural assignments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
